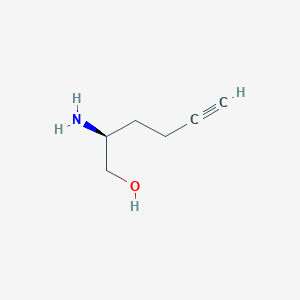(S)-2-Aminohex-5-yn-1-ol
CAS No.:
Cat. No.: VC20135705
Molecular Formula: C6H11NO
Molecular Weight: 113.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H11NO |
|---|---|
| Molecular Weight | 113.16 g/mol |
| IUPAC Name | (2S)-2-aminohex-5-yn-1-ol |
| Standard InChI | InChI=1S/C6H11NO/c1-2-3-4-6(7)5-8/h1,6,8H,3-5,7H2/t6-/m0/s1 |
| Standard InChI Key | AAQLNWLDUWCQOD-LURJTMIESA-N |
| Isomeric SMILES | C#CCC[C@@H](CO)N |
| Canonical SMILES | C#CCCC(CO)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
(S)-2-Aminohex-5-yn-1-ol (CAS: 1286836-03-0) possesses the molecular formula C₆H₁₁NO and a molecular weight of 113.16 g/mol . Its IUPAC name, (2S)-2-aminohex-5-yn-1-ol, reflects the stereochemistry at the C2 carbon and the presence of a hydroxyl group at C1 and an alkyne at C5. The SMILES notation, C#CCCC@@HN, encodes its 3D conformation, including the (S)-configuration .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₁NO | |
| Molecular Weight | 113.16 g/mol | |
| XLogP3 | -0.4 | |
| Hydrogen Bond Donors | 2 | |
| Topological Polar Surface | 46.3 Ų |
Stereochemical Considerations
The (S)-configuration at C2 is critical for its interactions in chiral environments. The alkyne moiety introduces rigidity, influencing its reactivity in click chemistry applications .
Synthesis and Synthetic Challenges
Established Synthetic Routes
The synthesis of (S)-2-aminohex-5-yn-1-ol typically involves stereoselective strategies to establish the C2 chiral center. One approach leverages Grignard additions to imine intermediates, as demonstrated in analogous amino alcohol syntheses . For example:
-
Imine Formation: Reaction of a ketone precursor with an amine to generate a chiral imine.
-
Grignard Addition: Stereoselective addition of a propargyl Grignard reagent to the imine, yielding the desired (S)-configuration .
Table 2: Synthetic Parameters
| Step | Reagents/Conditions | Diastereoselectivity |
|---|---|---|
| Imine Formation | NH₃, EtOH, reflux | N/A |
| Grignard Addition | Propargyl MgBr, THF, -78°C | >90% (S) |
Macrocyclic Precursor Challenges
Early attempts to incorporate (S)-2-aminohex-5-yn-1-ol into macrocyclic diketones for alkaloid synthesis faced hurdles. Transannular Mannich reactions failed to yield the desired tricyclic quinolizidines, highlighting stability issues in macrocyclic intermediates .
Physicochemical and Computational Properties
Solubility and Stability
The compound exhibits moderate solubility in polar solvents (e.g., methanol, DMF) but is hygroscopic, necessitating storage at 4°C under inert atmospheres . Its alkyne group renders it susceptible to oxidation, requiring stabilizers like BHT in long-term storage.
Computational Predictions
-
pKa: The amino group (pKa ~9.5) and hydroxyl group (pKa ~15) dictate its zwitterionic behavior in aqueous solutions .
Applications in Pharmaceutical and Material Science
Building Block for Alkaloid Synthesis
(S)-2-Aminohex-5-yn-1-ol serves as a precursor in the synthesis of tricyclic quinolizidine alkaloids, which exhibit antimicrobial and anticancer activities . Its alkyne group enables Cu-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating modular drug design.
Coordination Chemistry
The amino and hydroxyl groups act as bidentate ligands for transition metals. Complexes with Cu(II) and Ni(II) have been explored for catalytic applications.
| Hazard | Precautionary Measures |
|---|---|
| Skin Contact | Wear nitrile gloves; rinse with water |
| Inhalation | Use fume hood; monitor air quality |
| Storage | 4°C, argon atmosphere |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume